molecular formula C8H16ClNO2 B1394757 3-Piperidinylmethyl acetate hydrochloride CAS No. 1219979-17-5

3-Piperidinylmethyl acetate hydrochloride

Cat. No. B1394757
CAS RN: 1219979-17-5
M. Wt: 193.67 g/mol
InChI Key: VTBXJOJIPKIEMU-UHFFFAOYSA-N
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Description

3-Piperidinylmethyl acetate hydrochloride is a chemical compound with the CAS Number: 1219979-17-5 and Linear Formula: C8H16ClNO2 . It has a molecular weight of 193.67 .


Molecular Structure Analysis

The InChI Code for 3-Piperidinylmethyl acetate hydrochloride is 1S/C8H15NO2.ClH/c1-7(10)11-6-8-3-2-4-9-5-8;/h8-9H,2-6H2,1H3;1H . This indicates that the compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .

Scientific Research Applications

Metabolic Pathway Analysis

3-Piperidinylmethyl acetate hydrochloride, as part of compounds like Roxatidine acetate hydrochloride, is involved in metabolic pathways. Studies have shown its role in the metabolism of pharmacologically active metabolites by Cytochrome P450 (CYP) enzymes in human liver microsomes. This is significant for understanding drug metabolism and efficacy in medical treatments such as gastritis and ulcers (Sasaki et al., 2001).

Crystal Structure Analysis

Research on 4-Piperidinecarboxylic acid hydrochloride, a related compound, provides insights into the crystal structure and molecular arrangement. This is crucial for the development of pharmaceuticals and understanding their interactions at a molecular level (Szafran et al., 2007).

Radiochemical Synthesis

3-Piperidinylmethyl acetate hydrochloride derivatives have been utilized in the synthesis of radioligands for non-invasive assessment of dopamine receptors. This application is vital in neuroimaging and studying neurological disorders (Matarrese et al., 2000).

Histamine Antagonist Research

Compounds containing 3-Piperidinylmethyl acetate hydrochloride, like Roxatidine acetate, are studied for their histamine antagonist properties. This is significant in the treatment of allergies and gastric conditions (Scholtholt et al., 2012).

Cognitive Disorders Treatment

Derivatives of 3-Piperidinylmethyl acetate hydrochloride have been explored as histamine H3 antagonists for treating cognitive disorders, showing potential in improving cognitive efficacy and offering disease-modifying effects in Alzheimer's disease (Brioni et al., 2011).

Safety and Hazards

The safety information for 3-Piperidinylmethyl acetate hydrochloride indicates that it is an irritant . Further safety and hazard information should be available in the Material Safety Data Sheet (MSDS) for the compound .

Future Directions

Piperidines, including 3-Piperidinylmethyl acetate hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

piperidin-3-ylmethyl acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-7(10)11-6-8-3-2-4-9-5-8;/h8-9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBXJOJIPKIEMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Piperidinylmethyl acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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